molecular formula C15H11ClF3NO B2524015 N-(3-chloro-2-methylphenyl)-3-(trifluoromethyl)benzamide CAS No. 478064-47-0

N-(3-chloro-2-methylphenyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2524015
CAS No.: 478064-47-0
M. Wt: 313.7
InChI Key: BTHDROPNSFPDIJ-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-3-(trifluoromethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a trifluoromethyl group and a chloro-methylphenyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-3-(trifluoromethyl)benzamide typically involves the reaction of 3-chloro-2-methylaniline with 3-(trifluoromethyl)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane or chloroform at a temperature range of 0-25°C.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-3-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde.

    Reduction Reactions: The carbonyl group in the benzamide can be reduced to an amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of N-(3-amino-2-methylphenyl)-3-(trifluoromethyl)benzamide.

    Oxidation Reactions: Formation of N-(3-chloro-2-carboxyphenyl)-3-(trifluoromethyl)benzamide.

    Reduction Reactions: Formation of N-(3-chloro-2-methylphenyl)-3-(trifluoromethyl)benzylamine.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-3-(trifluoromethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Material Science: The compound can be used in the development of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-3-(trifluoromethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The chloro group can participate in hydrogen bonding or van der Waals interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-methylphenyl)-3-(trifluoromethyl)aniline
  • N-(3-chloro-2-methylphenyl)-3-(trifluoromethyl)phenylacetamide
  • N-(3-chloro-2-methylphenyl)-3-(trifluoromethyl)benzoic acid

Uniqueness

N-(3-chloro-2-methylphenyl)-3-(trifluoromethyl)benzamide is unique due to the combination of its trifluoromethyl and chloro-methylphenyl groups, which confer distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the chloro-methylphenyl group provides opportunities for further functionalization through substitution reactions.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3NO/c1-9-12(16)6-3-7-13(9)20-14(21)10-4-2-5-11(8-10)15(17,18)19/h2-8H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHDROPNSFPDIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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